Silver diethyldithiocarbamate

Description

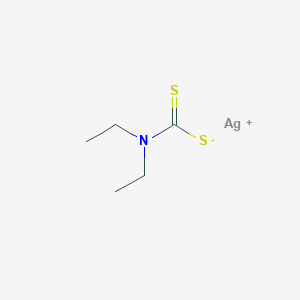

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

silver;N,N-diethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2.Ag/c1-3-6(4-2)5(7)8;/h3-4H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVHDIYWJVLAGH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)[S-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10AgNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933003 | |

| Record name | Silver(1+) diethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow odorless powder; [MSDSonline] | |

| Record name | Silver diethyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1470-61-7, 38351-46-1 | |

| Record name | Silver diethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver diethyldithiocarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001470617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyldithiocarbamic acid, silver salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038351461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver, (diethylcarbamodithioato-.kappa.S,.kappa.S')- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver(1+) diethylcarbamodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyldithiocarbamic acid, silver salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (diethyldithiocarbamato-S,S')silver | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITIOCARB SILVER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVN001B86O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Conventional Synthesis Routes

The traditional and most straightforward methods for producing silver diethyldithiocarbamate (B1195824) rely on precipitation reactions that are efficient and well-established.

Reaction of Diethyldithiocarbamic Acid Salts with Silver(I) Precursors

The most common laboratory-scale synthesis of silver diethyldithiocarbamate involves the reaction between a soluble salt of diethyldithiocarbamic acid and a silver(I) precursor. wikipedia.orghimedialabs.com Typically, an aqueous solution of sodium diethyldithiocarbamate is mixed with a solution of silver nitrate (B79036). wikipedia.orghimedialabs.com This reaction results in the immediate formation of a solid, greenish-yellow precipitate of this compound, which is insoluble in water. wikipedia.org

The chemical equation for this double displacement reaction is: (C₂H₅)₂NCSSNa + AgNO₃ → (C₂H₅)₂NCSSAg↓ + NaNO₃

The resulting solid can be easily isolated from the reaction mixture by filtration. wikipedia.org This method is valued for its simplicity and the rapid formation of the desired product.

Influence of Reaction Conditions on Product Yield and Purity

Several factors during and after the primary reaction can influence the quality of the final this compound product.

| Condition | Effect on Yield and Purity |

| Washing | Rinsing the precipitate with hot water is a crucial step to remove unreacted starting materials and soluble byproducts, such as sodium nitrate and any residual acid salt. wikipedia.org |

| pH Control | Maintaining the pH of the reaction medium can significantly impact the efficiency and quality of dithiocarbamate (B8719985) synthesis. For related metal dithiocarbamates, a pH range of 6.0 to 8.0 has been shown to improve transformation efficiency. |

| Solvent | The choice of solvent can alter reaction patterns and the morphology of the resulting product, particularly in syntheses aimed at producing precursors for materials deposition. researchgate.net |

| Temperature | Reaction temperature can affect reaction rates and the crystalline structure of the final product. |

Proper control over these conditions is essential for obtaining high-purity this compound with consistent properties.

Advanced Synthetic Approaches

Beyond conventional precipitation, more sophisticated synthetic methods have been developed to produce this compound-based materials with specific functionalities, such as doped nanomaterials and complexes with higher oxidation states.

Solvothermal Synthesis for Doped Materials

Solvothermal synthesis is a technique that utilizes elevated temperatures and pressures in a closed system to produce crystalline materials. This method has been successfully employed to create silver-doped materials using this compound as a precursor.

One notable application is the synthesis of silver-doped hexagonal boron nitride (h-BN). google.comresearchmap.jp Another example involves the synthesis of silver-doped bismuth sulfide (B99878) (AgBiS₂) nanoparticles. asianpubs.org In this process, bismuth diethyldithiocarbamate is used as a sulfur source, which reacts with silver nitrate under reflux conditions in the presence of hexadecylamine, a capping agent that helps control particle size and shape. asianpubs.org The solvothermal method has also been used to fabricate silver nanoparticle-decorated composite nanofibers. researchgate.net The pH of the reaction is a critical parameter in these syntheses, as it influences the size and stability of the resulting silver nanoparticles. researchgate.net

| Doped Material | Synthetic Approach | Key Reagents |

| Ag-doped h-BN | Solvothermal | This compound, Boron nitride source |

| Ag-doped BiS₂ | Reflux/Solvothermal | Bismuth diethyldithiocarbamate, Silver nitrate, Hexadecylamine |

| Ag NP-decorated nanofibers | Solvothermal | Silver precursor, PVA, Ethylene glycol |

Synthesis of Adducts with P-donor Ligands

To modify the properties of silver(I) diethyldithiocarbamate, particularly to create monomeric or low-nuclearity complexes with increased volatility, adducts are formed with neutral P-donor ligands. researchgate.netnih.gov Since Ag(I) is a "soft" metal center, it readily forms stable bonds with "soft" bases like phosphines. nih.gov

The synthesis involves the direct reaction of silver(I) diethyldithiocarbamate with various triorganophosphines (PR₃) or diphosphines. researchgate.net The resulting molecular structure is highly dependent on the specific P-donor ligand used and the stoichiometric ratio of the reactants. researchgate.net

| P-donor Ligand | Resulting Complex Structure | Coordination Environment |

| Ph₂MeP | Mononuclear: [(Ph₂MeP)₂Ag(dtc)] | Four-coordinate P₂AgS₂ |

| (CHPPh₂)₂ | Mononuclear: [{(:CHPPh₂)₂}Ag(dtc)] | Four-coordinate P₂AgS₂ |

| dppp (B1165662) | Polymeric: [Ag(dtc):dppp (1:1)] | Infinite one-dimensional polymer |

| R₃P | Binuclear: [(R₃P)Ag(dtc)]₂ | PAgS₃ |

These adducts have been characterized in both solution and solid states, revealing diverse structural topologies. researchgate.net

Formation of Silver(III) Diethyldithiocarbamato Complexes

While silver typically exists in the +1 oxidation state in its dithiocarbamate complexes, the synthesis of a stable silver(III) complex has been achieved. tandfonline.comtandfonline.com The strong electron-donating nature of the diethyldithiocarbamate ligand is capable of stabilizing this unusually high oxidation state for silver. tandfonline.com

The synthesis involves the oxidation of a silver(I) salt in the presence of the diethyldithiocarbamate ligand. tandfonline.com In a typical procedure, hydrogen peroxide is added to a solution of sodium diethyldithiocarbamate, followed by the addition of silver nitrate. tandfonline.com The reaction is characterized by a series of color changes, effervescence, and heat evolution. tandfonline.com The final dark brown silver(III) complex, formulated as [Ag₂(Et₂NCS₂)₂(OH)₂₂, is precipitated from the solution by adding sodium perchlorate. tandfonline.comtandfonline.com The +3 oxidation state of silver in the complex was confirmed through iodometric titration, where the complex liberated two moles of iodine per mole of the complex upon reaction with potassium iodide. tandfonline.com

Green Chemistry Approaches in Synthesis

The pursuit of environmentally benign chemical processes has led to the exploration of several green chemistry approaches for the synthesis of metallic complexes, including this compound. These methods aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and minimize waste generation compared to conventional synthetic routes. The traditional preparation of this compound involves the precipitation reaction between a solution of sodium diethyldithiocarbamate and silver nitrate. wikipedia.org While effective, green alternatives focus on improving the efficiency and environmental footprint of this type of reaction. Key green methodologies applicable to the synthesis include microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemical methods.

Microwave-Assisted Synthesis

Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of high-frequency ultrasound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. nih.govchalcogen.ro Applying ultrasound to the synthesis of this compound can promote the rapid formation of the product from its precursors. This method often reduces reaction times and can be performed at lower bulk temperatures than conventional heating, thus saving energy. nih.gov Furthermore, the intense mixing provided by cavitation can lead to the formation of more uniform and smaller particles, which can be a desirable attribute in certain applications.

Mechanochemical Synthesis

Mechanochemistry represents a significant advancement in solvent-free synthesis. This solid-state method involves the grinding or milling of reactants together, where the mechanical energy input directly initiates the chemical reaction. nih.govnih.gov For the synthesis of this compound, solid silver nitrate and solid sodium diethyldithiocarbamate would be milled together. This process completely eliminates the need for solvents, making it an inherently green and waste-reducing technique. nih.govresearchgate.net Mechanochemical synthesis is noted for its high efficiency, speed, and ability to produce compounds that may be difficult to obtain from solution-based methods. beilstein-journals.orgrsc.org

The following table provides a comparative overview of these green synthetic approaches against the conventional method.

Table 1: Comparison of Synthetic Methodologies for this compound This table is illustrative and compiles typical research findings for the synthesis of related metal complexes using green chemistry principles.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis | Mechanochemical Synthesis |

|---|---|---|---|---|

| Energy Source | Conventional Heating (e.g., hot plate) | Microwave Irradiation | High-Frequency Ultrasound | Mechanical Milling/Grinding |

| Solvent | Water or Organic Solvents wikipedia.org | Polar Solvents (e.g., Ethanol, Ethylene Glycol) acs.org | Aqueous or Organic Solvents nih.gov | Solvent-Free nih.gov |

| Typical Reaction Time | Hours | Minutes acs.orgnih.gov | Minutes to Hours nih.gov | Minutes nih.gov |

| Reaction Temperature | Room to Reflux Temperature | Elevated (often >100°C) acs.orgnih.gov | Room Temperature (bulk) nih.gov | Near Room Temperature (bulk) rsc.org |

| Key Advantages | Simple setup, well-established. | Rapid heating, high yield, reduced time. acs.orgacs.org | Energy efficient, enhanced reaction rates. nih.govchalcogen.ro | Solvent-free, high efficiency, minimal waste. nih.govnih.gov |

Structural Characterization and Crystallography

Crystal and Molecular Structures of Silver Diethyldithiocarbamate (B1195824)

Detailed X-ray diffraction studies have elucidated the precise arrangement of atoms within the silver diethyldithiocarbamate crystal.

This compound crystallizes in the monoclinic system. oup.comchemicalbook.comlookchem.comhimedialabs.comsigmaaldrich.comscientificlabs.co.uk Specifically, it belongs to the space group P2₁/c. oup.com The unit cell parameters have been determined to be a = 10.90±0.02 Å, b = 24.72±0.01 Å, c = 11.51±0.02 Å, with a β angle of 125.8±0.1°. oup.com Each unit cell contains two hexameric molecules of the compound. oup.com

In its solid form, this compound exists as a hexamer, with the formula [AgS₂CN(C₂H₅)₂]₆. oup.comresearchgate.netmdpi.com This hexameric structure is a key feature of the compound, with early crystallographic work confirming this arrangement. oup.commdpi.com These hexameric units are further linked, with a sulfur atom from one molecule bridging to the terminal silver atom of an adjacent hexamer, forming a chain-like structure along the a-axis of the crystal. oup.com

The silver(I) centers in the hexameric structure exhibit a five-coordinate environment. oup.com Each silver atom is bonded to a total of five other atoms, which can be either one silver and four sulfur atoms, or two silver and three sulfur atoms. oup.com The dithiocarbamate (B8719985) ligands themselves display varied coordination modes within the structure, acting as bidentate, as well as intra- and inter-molecular tetradentate ligands. oup.com In some polymeric chain structures, the silver atom is found in a distorted coordination environment, bonded to three dithiocarbamate ligands, two of which act as µ₂-bridges and one as a chelate. mdpi.comsemanticscholar.org

The intricate structure of this compound results in a range of interatomic distances. The Ag-S bond distances have been observed to vary between 2.43 Å and 2.56 Å. scispace.com The Ag-Ag distances within the hexameric cluster fall in the range of 2.9204(4) Å to 3.3452(4) Å. researchgate.net These distances are noteworthy as they are less than the sum of the van der Waals radii of two silver atoms (3.44 Å), suggesting the presence of argentophilic interactions. researchgate.netmdpi.comsemanticscholar.org The S-Ag-S bond angles in related polymeric structures range from 109.49(4)° to 128.56(4)°. semanticscholar.org

Interactive Table of Interatomic Distances and Angles

| Interaction | Distance/Angle Range | Reference |

| Ag-S Bond Distance | 2.43 - 2.56 Å | scispace.com |

| Ag-Ag Distance | 2.9204(4) - 3.3452(4) Å | researchgate.net |

| S-Ag-S Bond Angle | 109.49(4)° - 128.56(4)° | semanticscholar.org |

Structural Analysis of Adducts and Complexes

The structure of this compound can be modified by the introduction of other ligands, particularly P-donor ligands, leading to new structural topologies.

The reaction of this compound with P-donor ligands, such as triorganophosphines (PR₃) and diphosphines, results in the formation of adducts with diverse structural arrangements. researchgate.net The resulting topology is dependent on the specific P-donor ligand used and the stoichiometric ratio of the reactants. researchgate.net

For instance, mononuclear complexes like [(Ph₂MeP)₂Ag(dtc)] and [{(:CHPPh₂)₂}Ag(dtc)] feature a four-coordinate silver center with a P₂AgS₂ environment. researchgate.net A similar four-coordinate geometry is found in the dinuclear complex [(dtc)Ag(P′-dppm-P′)₂Ag(dtc)], where two Ag(dtc) units are bridged by two bidentate dppm ligands. researchgate.net In contrast, a 1:1 adduct with dppp (B1165662) forms an infinite one-dimensional polymer. researchgate.net In other dimeric complexes of the type [(R₃P)Ag(dtc)]₂, the silver atom adopts a PAgS₃ coordination environment, where two sulfur atoms originate from a single, asymmetrically chelating dtc ligand, and the third sulfur atom bridges to the second silver atom. researchgate.net The coordination geometry around the silver(I) centers in these phosphine (B1218219) adducts can range from linear to trigonal planar and tetrahedral. nih.gov

Binuclear and Polymeric Structures

This compound is known to form various aggregated structures, including binuclear and polymeric forms. mdpi.com The formation of these structures is often driven by argentophilic interactions, which are attractive forces between silver(I) ions. mdpi.com

In some instances, the diethyldithiocarbamate ligand can act as a bridge between two silver centers, leading to the formation of binuclear complexes. researchgate.net These binuclear units can then further assemble into one-dimensional coordination polymers. researchgate.net For example, in the presence of certain phosphine ligands, this compound can form dimeric structures where two silver atoms are held together by bridging dithiocarbamate ligands. researchgate.net

The polymeric nature of this compound is a key feature of its solid-state chemistry. mdpi.com In one polymeric form, silver atoms are linked by bridging dithiocarbamate ligands, creating a chain-like structure. oup.com Specifically, the terminal silver atom of one hexameric unit is bridged by a sulfur atom to an adjacent hexamer, resulting in a chain structure. oup.com The dithiocarbamate ligands in these polymers can adopt different coordination modes, including bidentate chelation and bridging between multiple silver centers. oup.com

Tetrahedral Coordination Geometry in Clusters

In addition to linear polymers, this compound can also form cluster-based coordination polymers. rsc.org In these structures, multiple silver atoms are arranged in a cluster, which then serves as a building block for the extended polymeric network. rsc.org

A common coordination geometry observed for the silver atoms in these clusters is a distorted tetrahedron. researchgate.netrsc.org For instance, in tetranuclear silver(I) cluster subunits, the four silver atoms form a distorted tetrahedral arrangement. researchgate.netrsc.org This tetrahedral coordination is typically achieved by the silver atom bonding to sulfur atoms from the diethyldithiocarbamate ligands and, in some cases, to other donor atoms from co-ligands like phosphines. researchgate.net The flexibility of the dithiocarbamate ligand to coordinate in various modes, combined with the tendency of silver(I) to adopt different coordination numbers, contributes to the formation of these intricate cluster architectures. mdpi.com

Spectroscopic Investigations for Structural Elucidation

A variety of spectroscopic techniques are instrumental in elucidating the complex structures of this compound and its derivatives.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for probing the coordination environment of the dithiocarbamate ligand in silver complexes. The position of the C-N stretching vibration (ν(C-N)) in the IR spectrum provides insight into the electronic structure of the thioureide group. researchgate.net A strong absorption band observed around 1496 cm⁻¹ is assigned to this vibration. researchgate.net The frequency of this band falls between that of a typical C-N single bond (1250-1360 cm⁻¹) and a C=N double bond (1640-1690 cm⁻¹), indicating a partial double bond character for the N-C(S)S bond. researchgate.net This suggests a delocalization of electron density within the dithiocarbamate backbone.

Furthermore, the presence of two distinct bands for the C-S stretching vibrations, ν(as)(C(S)S) at approximately 1044 cm⁻¹ and ν(s)(C(S)S) at around 974 cm⁻¹, points to an asymmetric coordination of the sulfur atoms of the diethyldithiocarbamate ligand to the silver atoms. researchgate.net Commercial suppliers of this compound often provide IR spectra to confirm the identity and structure of the compound. thermofisher.comavantorsciences.com

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

| ν(C-N) | 1496 | Partial double bond character of the N-C(S)S bond. researchgate.net |

| ν(as)(C(S)S) | 1044 | Asymmetric coordination of sulfur atoms. researchgate.net |

| ν(s)(C(S)S) | 974 | Asymmetric coordination of sulfur atoms. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, is crucial for characterizing this compound complexes in solution, especially those containing phosphine co-ligands. researchgate.net

¹H NMR spectroscopy provides information about the protons in the ethyl groups of the diethyldithiocarbamate ligand. iaea.org These signals can be used to confirm the presence of the ligand and to study the dynamic behavior of the complex in solution.

³¹P NMR is particularly informative for adducts of this compound with organophosphine ligands. researchgate.net The chemical shifts and coupling constants in the ³¹P NMR spectrum reveal details about the coordination of the phosphine to the silver center. researchgate.net For example, studies on adducts with triorganophosphines and diphosphines have shown that the topology of the resulting structures is dependent on the nature of the phosphine donor and the stoichiometric ratio of the silver complex to the phosphine ligand. researchgate.net Temperature-dependent ³¹P NMR studies can also provide insights into ligand exchange processes occurring in solution. researchgate.net

X-ray Diffraction (XRD) and Single-Crystal X-ray Structure Analysis

X-ray diffraction (XRD) techniques are the most definitive methods for determining the precise three-dimensional structure of this compound in the solid state. Powder X-ray diffraction (PXRD) is used to characterize the crystalline phase of the bulk material. kfupm.edu.saacs.org For instance, PXRD patterns can confirm the formation of acanthite (B6354763) (Ag₂S) thin films from the thermal decomposition of this compound precursors. kfupm.edu.saacs.org

| Crystal System | Space Group | Unit Cell Parameters | Key Structural Feature |

| Monoclinic | P2₁/c | a=10.90 Å, b=24.72 Å, c=11.51 Å, β=125.8° | Hexameric molecule, [AgS₂CN(C₂H₅)₂]₆. oup.com |

| Triclinic | P-1 | a = 11.4372(3) Å, b = 11.6768(3) Å, c = 16.3672(4) Å, α = 105.817(3)°, β = 97.891(3)°, γ = 93.274(3)° | Cluster complex [Ag₄{S₂CN(C₂H₅)₂}₃(C₅H₅N)₂]n·nNO₃·2nH₂O. iaea.org |

UV-Vis Spectroscopy in Structural Confirmation

UV-Vis spectroscopy is another technique employed in the characterization of this compound, particularly for confirming the formation of nanoparticles derived from it. scienceopen.comscienceopen.comresearchgate.net While not providing detailed atomic-level structural information like XRD, UV-Vis spectroscopy can confirm the presence of certain chromophores and provide information about the electronic transitions within the molecule. rsc.org

The UV-Vis spectrum of this compound complexes can be influenced by the coordination environment of the silver ion and the nature of the ligands. rsc.org In the context of nanoparticle synthesis, the appearance of a surface plasmon resonance (SPR) band in the UV-Vis spectrum is a characteristic signature of the formation of silver nanoparticles. scienceopen.comscienceopen.comresearchgate.netresearchgate.netatlantis-press.com The position and shape of this SPR band can provide information about the size and shape of the nanoparticles. scienceopen.comresearchgate.net For instance, the UV-Vis spectra of biosynthesized silver nanoparticles using a this compound precursor might show absorption peaks in the range of 400-500 nm, confirming their formation. researchgate.netatlantis-press.com

Advanced Analytical Applications

Spectrophotometric Determination of Arsenic

The reaction of silver diethyldithiocarbamate (B1195824) with arsine gas (AsH₃) to produce a distinctively colored solution is a cornerstone of arsenic analysis. wikipedia.org This method is widely recognized for its utility in determining arsenic concentrations in various samples. labdepotinc.com

Quantitative Estimation of Inorganic As(III)

Silver diethyldithiocarbamate is instrumental in the quantitative estimation of inorganic trivalent arsenic (As(III)) through spectrophotometry. sigmaaldrich.comottokemi.comottokemi.com In this method, As(III) is reduced to arsine gas (AsH₃). researchgate.net The generated arsine then reacts with a solution of this compound, typically in pyridine (B92270) or chloroform, to form a red-colored complex. wikipedia.orgnih.gov The intensity of this color, which can be measured using a spectrophotometer at a specific wavelength (around 525-540 nm), is directly proportional to the concentration of arsenic present. wikipedia.orgresearchgate.netrupp.edu.kh This allows for the precise quantification of the original As(III) concentration. sigmaaldrich.com

Colorimetric Reagent for Arsenic in Aqueous Samples

As a colorimetric reagent, this compound provides a reliable method for the characterization and quantification of arsenic in aqueous samples. sigmaaldrich.comottokemi.comottokemi.com The formation of the colored complex upon reaction with arsine allows for visual or instrumental color comparison to determine arsenic levels. wikipedia.org This makes it a valuable tool for assessing arsenic contamination in water. unlv.edu The detection limit for this method is approximately 1 microgram per liter (µg/L). who.int

Elimination of Metal Ion Interference in Arsenic Determination

While the this compound method is effective, the presence of other metal ions can interfere with the accuracy of arsenic determination. ucsb.edu Ions such as chromium, cobalt, copper, mercury, molybdenum, and antimony have been reported to cause interference. ucsb.eduepa.gov For instance, antimony can form a complex with the reagent that also absorbs light, leading to erroneously high arsenic readings. epa.gov

Several strategies have been developed to mitigate these interferences. One approach involves the use of an anion exchange technique to separate arsenic from interfering ions before analysis. epa.gov This method has been shown to be effective in concentrating and isolating arsenic, particularly in polluted water samples. epa.gov Another technique involves adjusting the wavelength at which the absorbance is measured to a point where the interference from the antimony complex is negligible. psu.edu

| Interfering Ion | Reported Interference Level | Mitigation Strategy |

| Antimony(III) | 0.3 mg/L and above | Wavelength adjustment during spectrophotometry, ion exchange |

| Mercury(II) | 1.5 mg/L and above | Ion exchange |

| Chromium(VI) | Up to 5.0 mg/L (no interference in arsine generation) | Not always necessary |

| Cobalt(II) | Up to 5.0 mg/L (no interference in arsine generation) | Not always necessary |

| Copper(II) | Up to 5.0 mg/L (no interference in arsine generation) | Not always necessary |

| Molybdenum(VI) | Up to 5.0 mg/L (no interference in arsine generation) | Not always necessary |

| Nickel(II) | Up to 5.0 mg/L (no interference in arsine generation) | Not always necessary |

Simultaneous Determination of Arsenic and Antimony

Interestingly, the interference from antimony can be leveraged for its simultaneous determination alongside arsenic. psu.edu Since the arsenic and antimony complexes with this compound have different maximum absorbances, measurements can be taken at two distinct wavelengths. rsc.org By solving a set of simultaneous equations, the concentrations of both arsenic and antimony in the same sample can be calculated. psu.eduresearchgate.net This approach is particularly useful when using sodium tetrahydroborate for the generation of both arsine and stibine (B1205547) (antimony hydride). psu.edursc.org

Applications in Environmental Monitoring (e.g., Drinking Water, Hair, Urine Samples)

The this compound method is extensively used in environmental monitoring to assess arsenic levels in various matrices. It is a standard method for analyzing arsenic in drinking water, with a detection limit suitable for regulatory compliance. who.intnemi.goviarc.fr The method is also applied to the analysis of biological samples such as hair and urine, which serve as biomarkers for long-term and recent arsenic exposure, respectively. nih.gov Analysis of these samples helps in assessing the arsenic load in human populations. nih.gov The versatility of this method extends to the analysis of water-suspended sediment and bottom material. nemi.gov

Detection and Quantification of Other Heavy Metals

Beyond its primary role in arsenic analysis, this compound also serves as a reagent for the detection and quantification of other heavy metals. medchemexpress.comchemondis.com It acts as a chelating agent, forming stable complexes with metals like copper and iron. medchemexpress.com These complexes can then be analyzed using techniques such as UV-Vis spectroscopy to determine the concentration of the respective metals. medchemexpress.comchemondis.com This makes it a valuable tool in broader environmental monitoring and analytical chemistry applications. chemimpex.com

Role as Reagent in Environmental Monitoring and Pollution Control

This compound is a key reagent in the detection and quantification of heavy metals in environmental samples, making it invaluable for researchers in environmental monitoring and pollution control. chemimpex.com Its application extends to the analysis of various matrices, including water, air, and soil, for toxic elements.

The this compound spectrophotometric method is recognized for its effectiveness in measuring arsenic content in surface water and wastewater. researchgate.net This method is considered suitable for the large-scale analysis of arsenic concentration in water bodies. researchgate.net Research has demonstrated its utility in assessing arsenic levels in rivers and sewage drainage, providing crucial data for environmental quality assessment. researchgate.net For instance, a study on the Fen River and Taiyuan drainage systems used this method to confirm that while arsenic levels did not exceed emission standards, they were higher than those in the surrounding environmental water. researchgate.net

Furthermore, the compound's application is standardized in methods for monitoring arsenic and its compounds in ambient air and waste gas. mee.gov.cn This is implemented to enforce environmental protection laws and safeguard public health by providing a reliable technique for quantifying atmospheric arsenic pollution. mee.gov.cn The method is specifically applicable to the determination of arsenic and its compound particulates. mee.gov.cn Beyond arsenic, this compound has also been explored for its role in bioremediation, such as enhancing the removal of arsenite by certain bacteria in saline environments. sigmaaldrich.com

Interaction with Copper Ions in Analytical Methods

The strong interaction between diethyldithiocarbamate (DDC) and copper(II) ions is a well-established principle in coordination chemistry and has been leveraged for various analytical applications. nih.govmdpi.com When combined, they form a stable, dark brown precipitate of the bis(dithiocarbamate) complex, [Cu(S₂CNR₂)₂]. mdpi.com This reaction is robust and works with a wide variety of secondary amine-derived dithiocarbamate (B8719985) salts. mdpi.com

This complex formation is the basis for methods aimed at removing and detecting copper ions. For example, dithiocarbamates are attractive reagents for the removal of Cu(II) from solutions due to their high binding constants and the aqueous insolubility of the resulting copper complex. mdpi.com This principle is applied in environmental remediation to remove copper from wastewater and in pharmaceutical manufacturing to reduce copper levels in reaction media to below 10 ppm. mdpi.com

Analytically, the interaction has been utilized in the development of sensitive detection methods. A surface-enhanced Raman scattering (SERS) method was developed for detecting environmental copper ions based on the vibrational spectral changes of DDC on gold nanoparticles upon complexing with Cu²⁺. nih.gov The formation of the DDC-Cu²⁺ complex is indicated by a prominent ultraviolet-visible (UV-Vis) absorption peak at approximately 450 nm. nih.gov This interaction is so significant that in the presence of various metal ions, the minimum inhibitory concentration (MIC) of DDC against certain bacteria is most substantially reduced when combined with Cu²⁺. frontiersin.org This strong affinity has also been used to develop methods for removing copper impurities from functional polymers. researchgate.net

Electrochemical Hydride Generation Techniques

A significant application of this compound is in the spectrophotometric determination of arsenic, often coupled with electrochemical hydride generation (EcHG). nih.govsigmaaldrich.com This method is based on the electrochemical reduction of arsenic to arsine gas (AsH₃) in an acidic medium. nih.govresearchgate.net The generated arsine then reacts with this compound to form a colored complex that can be measured spectrophotometrically, typically at a wavelength of around 525 nm. nih.govsigmaaldrich.com

The EcHG system typically consists of a cathode cell and an anode cell separated by a porous frit, operating under a constant direct current. nih.govsigmaaldrich.com A pre-activated graphite (B72142) rod is commonly used as the cathode for the production of AsH₃. nih.govresearchgate.net An important aspect of this technique is its selectivity; under optimized conditions, only trivalent arsenic (As(III)) is converted to arsine, requiring a pre-reduction step for the analysis of total inorganic arsenic, which includes pentavalent arsenic (As(V)). nih.gov

Studies have focused on optimizing the parameters of the electrochemical hydride generation to enhance efficiency and minimize interferences. nih.govresearchgate.net The presence of certain soft metal ions like Cd(II), Sn(II), or Zn(II) in the cathodic electrolyte has been shown to increase the efficiency of hydride generation and reduce the effects of interfering substances. researchgate.net This technique allows for the speciation and analysis of As(III) and As(V) by using different cathode materials; for example, a graphite rod can be used to reduce As(III) to AsH₃, and then a tin-lead alloy wire can be used to reduce As(V). jsac.or.jp

The performance of the electrochemical hydride generation method has been compared to the more common chemical hydride generation using sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net

| Parameter | Electrochemical Hydride Generation (EcHG) | Chemical Hydride Generation (NaBH₄) |

| Analyte Selectivity | Selective for As(III) without a pre-reduction step. nih.gov | Reduces both As(III) and As(V). |

| Detection Limit | Absolute detection limit of 0.5 µg (3sᵦ) for As(III). nih.gov | Data not specified in provided context. |

| Concentration Detection Limit | 0.05 µg/ml for As(III) using a 10 ml sample. nih.gov | Data not specified in provided context. |

| Relative Standard Deviation (RSD) | 1.2% for five replicate analyses of 30 µg As(III). nih.gov | Data not specified in provided context. |

| Interferences | Can be affected by other reducible metal ions. researchgate.net | Can be affected by various ions. |

The accuracy and recovery of the EcHG-AgDDC method have been successfully demonstrated by analyzing spiked samples of artificial seawater and tap water. nih.gov

Development of Arsenic Test Kits and Field Analysis

The reaction between arsine gas and this compound is the foundational chemistry for many commercial field test kits designed for the rapid screening of arsenic in water, particularly groundwater. nih.govresearchgate.net These kits provide a crucial tool for on-site environmental monitoring, especially in regions where arsenic contamination of drinking water is a significant public health concern. researchgate.netsigmaaldrich.com

The standard laboratory-based colorimetric method using this compound (SDDC) often serves as the benchmark for evaluating the performance of these field kits. nih.govresearchgate.net Studies have been conducted to assess the accuracy and reliability of various commercial kits. For example, an evaluation of the Wagtech Digital Arsenator (WFTK) and the Chem-In Corp field test kit (CFTK) compared their results against the SDDC method for 157 arsenic-contaminated field samples. nih.gov

The performance of these kits can vary, highlighting the importance of proper validation. The WFTK was found to be suitable for measuring arsenic concentrations in the range of <5-100 µg/l. nih.govresearchgate.net In contrast, the CFTK was found to be unable to detect As(V), which is a significant limitation in areas where pentavalent arsenic is prevalent. nih.govresearchgate.net The correlation between the field kits and the laboratory method provides a quantitative measure of their performance.

| Field Test Kit | Pearson's Correlation with SDDC Method | Spearman's Rank Correlation (0-100 µg/l range) | Key Findings |

| Wagtech Digital Arsenator (WFTK) | 0.87 nih.govresearchgate.net | 0.95 (p<0.001) nih.govresearchgate.net | Suitable for measuring arsenic concentrations <5-100 µg/l. nih.govresearchgate.net |

| Chem-In Corp Field Test Kit (CFTK) | 0.41 nih.govresearchgate.net | 0.64 (p<0.001) nih.govresearchgate.net | Unable to detect As(V). nih.govresearchgate.net |

Recent innovations have explored the use of silver coordination polymers as an alternative to AgDDC in test strips. acs.org These materials aim to stabilize the silver(I) ions against light and water sensitivity while maintaining the reactivity needed to detect arsenic at low parts-per-billion levels, offering a potentially more robust solution for field testing under various environmental conditions. acs.org

Exploration in Materials Science and Nanotechnology

Precursor for Metal Sulfide (B99878) Thin Films and Nanoparticles

The molecular structure of silver diethyldithiocarbamate (B1195824) makes it an ideal candidate as a single-source precursor. It contains both the silver and sulfur atoms required for the formation of silver sulfide, simplifying the synthesis process and allowing for greater control over the final product's stoichiometry and morphology.

Silver diethyldithiocarbamate is instrumental in the fabrication of acanthite (B6354763) (α-Ag₂S) thin films. iaea.orgcymitquimica.comfishersci.comthermofisher.comkfupm.edu.sathermofisher.com A notable method for this synthesis is aerosol-assisted chemical vapor deposition (AACVD), where a this compound cluster is used as a single-source precursor. iaea.orgresearchgate.net In this process, thin films have been successfully deposited on substrates like fluorine-doped tin oxide (FTO) coated glass. iaea.orgresearchgate.net The thermal decomposition of the precursor at specific temperatures is key to forming the desired acanthite phase. iaea.orgresearchgate.net For instance, thermogravimetric analysis has shown that the this compound cluster undergoes facile thermal decomposition at 400 °C to yield a stable residual mass consistent with the formation of Ag₂S. iaea.org The morphology of the resulting films can be controlled by adjusting deposition parameters, leading to structures such as well-defined nanorods. iaea.org

Table 1: Synthesis Parameters for Acanthite (α-Ag₂S) Thin Films using this compound Precursor

| Parameter | Value | Reference |

|---|---|---|

| Precursor | This compound cluster | iaea.org |

| Deposition Technique | Aerosol-Assisted Chemical Vapor Deposition (AACVD) | iaea.orgresearchgate.net |

| Substrate | Fluorine-doped Tin Oxide (FTO) coated glass | iaea.orgresearchgate.net |

| Deposition Temperature | 350 and 400 °C | iaea.orgresearchgate.net |

| Resulting Material | Acanthite (α-Ag₂S) thin films | iaea.orgresearchgate.net |

The ability of this compound to facilitate the controlled growth of silver nanoparticles (AgNPs) is a key area of research. chemimpex.com The compound acts to stabilize silver ions, which is a crucial factor in producing nanoparticles with specific, tailored properties for various applications. chemimpex.com While the synthesis of AgNPs is a promising area, achieving size-controlled synthesis can be challenging due to the high surface energy of the nanoparticles. nih.gov Research has shown that creating "localized active zones" with controlled electron density and steric hindrance can help manage the growth of AgNPs. nih.gov This level of control is vital as the catalytic activity of silver-based catalysts is often size-dependent, with activity increasing as the particle size decreases. nih.gov

This compound is also utilized as a single-source molecular precursor in the synthesis of silver sulfide-graphene (Ag₂S-Graphene) nanocomposites. researchgate.net One method involves a facile hydrothermal process where this compound and graphene sheets are used as the starting materials. researchgate.net Another approach is a one-pot synthesis method to create silver sulfide/reduced graphene oxide (Ag₂S/RGO) composites. arabjchem.org These methods are valued for their relative simplicity and ability to produce nanocomposites with desirable properties for various applications. researchgate.netarabjchem.org

Applications of Derived Nanomaterials

The nanomaterials synthesized from this compound precursors exhibit properties that make them suitable for a range of technological applications, particularly in the realms of photoelectrochemistry and chemical sensing.

Acanthite (Ag₂S) thin films produced from this compound have demonstrated their potential for photoelectrochemical (PEC) applications. iaea.orgcymitquimica.comfishersci.comthermofisher.comkfupm.edu.sathermofisher.com These films, when deposited on conductive glass substrates, can function as photoelectrodes. iaea.org The photoelectrochemical characteristics of these films, recorded under standard Air Mass 1.5 illumination, have shown a significant photocurrent density. iaea.org Specifically, a photocurrent density of 220 μA cm⁻² at 0.0 V versus a Ag/AgCl/3 M KCl electrode has been reported, indicating their suitability for use in PEC cells. iaea.org The optical band gap of these films has been estimated to be around 1.05 eV, which is a key property for their application in photoelectrochemistry. iaea.org

Thin films of Ag₂S, derived from dithiocarbamate (B8719985) precursors, have been investigated for their gas sensing capabilities. Specifically, Ag₂S thin films deposited on glass substrates at 400°C using the AACVD method have been utilized for carbon monoxide sensing. researchgate.net This application highlights the versatility of the nanomaterials produced from this compound precursors.

Catalysis

This compound has emerged as a significant compound in the field of catalysis, primarily through its role as a precursor in the synthesis of catalytically active nanomaterials. chemimpex.comresearchgate.net While the compound itself may not always be the direct catalyst, its decomposition and transformation into silver-based nanoparticles and thin films are central to various catalytic processes. researchgate.netoup.com

Research has demonstrated that this compound is a valuable single-source precursor for producing acanthite (α-Ag₂S) thin films. researchgate.net These films are noted for their potential in photoelectrochemical applications, such as in cells designed for solar hydrogen generation through water decomposition. researchgate.net The use of a single-source precursor like this compound is advantageous as it can lead to the formation of pure products and offers ease of handling. researchgate.net

Furthermore, silver nanoparticles derived from dithiocarbamate complexes exhibit notable catalytic properties. chemimpex.com For instance, stabilizer-free silver nanoparticles have been shown to be effective catalysts for the electrochemical reduction of oxygen. americanelements.com The broader family of dithiocarbamate complexes has been investigated for catalytic applications in organic synthesis and polymerization. nih.gov A notable example, though not directly involving this compound as the catalyst, is the use of cobalt phthalocyanine (B1677752) complexes to catalyze the conversion of sodium N,N-diethyldithiocarbamate into disulfiram (B1670777). mdpi.com

The thermal decomposition of this compound to form silver sulfide (Ag₂S) nanoparticles is a key area of research. These nanoparticles have shown excellent photocatalytic behavior, making them suitable for applications in water treatment. acs.org The catalytic activity of these materials is often evaluated by their ability to degrade organic pollutants, such as industrial dyes, under light irradiation. acs.org

Table 1: Catalytic Applications of this compound and its Derivatives

| Catalyst/Precursor | Catalytic Application | Description | References |

|---|---|---|---|

| This compound | Precursor for Acanthite (α-Ag₂S) thin films | Used in aerosol-assisted chemical vapor deposition to create thin films for photoelectrochemical cells. | researchgate.net |

| This compound | Precursor for Silver Sulfide (Ag₂S) nanoparticles | Thermally decomposed to synthesize Ag₂S nanoparticles with photocatalytic properties for degrading dyes. | oup.comacs.org |

| Dithiocarbamate-derived Silver Nanoparticles | Oxygen Reduction Reaction | Stabilizer-free silver nanoparticles act as efficient catalysts in the electrochemical reduction of oxygen. | americanelements.com |

| Dithiocarbamate Complexes (General) | Organic Synthesis & Polymerization | Serve as catalysts in various organic reactions and polymerization processes. | nih.gov |

| Cobalt Phthalocyanine with Sodium N,N-diethyldithiocarbamate | Disulfiram Synthesis | Catalyzes the aerobic oxidation of sodium N,N-diethyldithiocarbamate to form disulfiram. | mdpi.com |

Drug Delivery and Antimicrobial Coatings

This compound and the nanoparticles derived from it are subjects of intensive research for biomedical applications, particularly in drug delivery and as components of antimicrobial coatings. chemimpex.comchemimpex.com The unique properties of this compound facilitate its use in creating advanced materials for therapeutic purposes. chemimpex.com

The compound serves as a precursor in the synthesis of silver nanoparticles, which are a cornerstone of this research area. chemimpex.com These nanoparticles can be incorporated into various materials to create surfaces with potent antimicrobial activity. chemimpex.comwiseguyreports.com The antimicrobial efficacy of dithiocarbamate metal complexes has been recognized for decades, with silver-based compounds being of particular interest. mdpi.com Research has shown that coatings containing silver nanoparticles can effectively inhibit the growth of a broad spectrum of bacteria and fungi. mdpi.comresearchgate.net For example, nanocomposite coatings loaded with silver nanoparticles have demonstrated significant antimicrobial effects, which is crucial for medical devices and implants to prevent infections. mdpi.com

In the realm of drug delivery, silver nanoparticles synthesized from precursors like this compound are being explored for cancer therapy. nih.gov One study developed a nanohybrid hydrogel system where silver nanoparticles were embedded in a carboxymethyl cellulose (B213188) network conjugated with doxorubicin. nih.gov This system demonstrated a synergistic effect between the silver nanoparticles and the chemotherapeutic drug in eliminating melanoma cells. nih.gov Furthermore, such systems often exhibit inherent antibacterial properties, which can help manage infections at the site of a tumor. nih.gov Another approach involved co-loading a hydrophobic drug (4-nitrochalcone) and a hydrophilic drug (sodium diethyldithiocarbamate) into beeswax-based nanoparticles, which showed increased cytotoxicity towards melanoma cells compared to the free drugs. nih.gov

Table 2: Research Findings on this compound in Drug Delivery and Antimicrobial Applications

| Application | System/Material | Key Findings | References |

|---|---|---|---|

| Antimicrobial Coatings | Silver Nanoparticle Coatings | Silver nanoparticles derived from various precursors impart strong antimicrobial properties to surfaces, effective against bacteria and fungi. | chemimpex.comwiseguyreports.commdpi.commdpi.com |

| Drug Delivery (Melanoma) | Doxorubicin-conjugated Silver Nanoparticle Hydrogel | Showed a synergistic effect in killing melanoma cells and possessed antibacterial activity. | nih.gov |

| Drug Delivery (Melanoma) | Beeswax nanoparticles with Sodium Diethyldithiocarbamate | Co-delivery of two drugs in a nanoparticle system resulted in higher cytotoxicity to melanoma cells. | nih.gov |

| General Biomedical | This compound | Noted for its potential in targeted drug delivery systems due to its unique chemical properties. | chemimpex.com |

Environmental Remediation and Water Treatment

This compound plays a crucial role in environmental science, primarily as a reagent for the detection and removal of hazardous heavy metals from water sources. chemimpex.comchemimpex.com Its ability to form stable, often colored, complexes with metal ions makes it an excellent tool for both quantifying and sequestering these pollutants. wikipedia.orgmedchemexpress.comtargetmol.com

One of the most well-established applications of this compound is in the colorimetric determination of arsenic in water. wikipedia.orghach.comsigmaaldrich.comresearchgate.net This method is valued for its sensitivity and is used to assess the safety of drinking water and industrial wastewater. hach.comsigmaaldrich.comepa.gov The reaction between arsine gas (generated from an arsenic-containing sample) and a solution of this compound in pyridine (B92270) produces a red-colored complex, the intensity of which can be measured spectrophotometrically to determine the arsenic concentration. wikipedia.orgacs.org

Beyond detection, dithiocarbamates are highly effective in the active removal of heavy metals from aqueous media. nih.gov The two sulfur atoms in the dithiocarbamate ligand enable it to act as a powerful chelating agent for a wide range of metals, including lead, mercury, cadmium, copper, and zinc. nih.gov Research has focused on functionalizing various substrates with dithiocarbamates to create efficient adsorbents for wastewater treatment. A study highlighted the development of a polyaniline-Fe₃O₄-silver diethyldithiocarbamate nanostructure that demonstrated remarkable efficiency, removing approximately 99% of mercury, arsenic, and lead from water under optimal conditions. researchgate.net Furthermore, this compound has been investigated in bioremediation for its ability to enhance the removal of arsenite by certain halophilic bacteria. sigmaaldrich.commerckmillipore.com

Table 3: Efficacy of Dithiocarbamate-Based Materials in Heavy Metal Remediation

| Material/Method | Target Pollutant(s) | Removal Efficiency / Performance | References |

|---|---|---|---|

| Polyaniline-Fe₃O₄-Silver Diethyldithiocarbamate Nanostructure | Mercury (Hg), Arsenic (As), Lead (Pb) | ~99% removal from aqueous media. Adsorption capacities (qₘ) of 222.2 mg/g for Hg, 175.4 mg/g for As, and 40.3 mg/g for Pb. | researchgate.net |

| This compound Spectrophotometric Method | Arsenic (As) | A standard and reliable method for quantitative analysis of arsenic in water samples. | wikipedia.orgresearchgate.netepa.gov |

| Dithiocarbamate-modified Adsorbents (General) | Various Heavy Metals (Pb, Cu, Cd, Zn, Ni) | High removal efficiency (>90% in some cases) from wastewater. | nih.gov |

| Halomonas elongata with this compound | Arsenite (As(III)) | Enhances arsenite removal in bioremediation processes, particularly in saline environments. | sigmaaldrich.commerckmillipore.com |

| Dithiocarbamate-functionalized Magnetite Composite | Mercury (Hg(II)) | Effective for removal with a low detection limit of 1.8 ng L⁻¹. | nih.gov |

Coordination Chemistry and Ligand Properties

Dithiocarbamate (B8719985) as a Ligand

Dithiocarbamates (dtc) are a class of organosulfur ligands that are highly versatile and form stable complexes with a vast array of metals, including transition elements, main group elements, lanthanides, and actinides. researchgate.netnih.gov These monoanionic ligands are readily synthesized from primary or secondary amines and carbon disulfide. researchgate.netnih.gov The electronic properties of the ligand can be fine-tuned by selecting different substituents on the nitrogen atom. researchgate.netnih.gov

The stability of dithiocarbamate complexes is attributed to the delocalization of the nitrogen lone pair electrons onto the sulfur atoms, creating a resonance between a dithiocarbamate form and a hard thioureide form. researchgate.netnih.gov This electronic flexibility allows them to stabilize metals in various oxidation states. researchgate.netnih.gov

The dithiocarbamate ligand exhibits remarkable versatility in its coordination to metal centers, a property stemming from the presence of two sulfur donor atoms. nih.gov This allows for several distinct chelation and bridging modes, which influence the resulting structure of the metal complex. semanticscholar.org

The most common coordination mode is bidentate chelation , where both sulfur atoms of a single ligand bind to the same metal center, forming a stable four-membered ring. researchgate.netnih.gov This is often a symmetrical attachment. researchgate.net However, variations exist, such as the anisobidentate mode, where the two metal-sulfur bonds have unequal lengths. researchgate.netsemanticscholar.org

Other known coordination modes include:

Monodentate: Only one of the two sulfur atoms coordinates to the metal center. researchgate.netnih.govresearchgate.net

Bidentate Bridging: The two sulfur atoms of the ligand bridge two different metal centers. researchgate.netsemanticscholar.org

Tridentate: In some structures, the dithiocarbamate ligand can act as a tridentate, µ2-bridging ligand, leading to the formation of binuclear molecules or coordination polymers. researchgate.net

Dithiocarbamate ligands are known for forming highly stable complexes with transition metals. researchgate.net The stability of these complexes can be influenced by both the nature of the metal ion and the alkyl substituents on the dithiocarbamate ligand. tandfonline.com

For a range of divalent transition metals, the stability of their diethyldithiocarbamate (B1195824) complexes generally follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). asianpubs.org Studies have shown that complexation with metals like copper can significantly inhibit the degradation of the dithiocarbamate ligand. oup.com For instance, in the absence of metals, the half-life for dimethyldithiocarbamate (B2753861) (DMDC) hydrolysis at pH 6.5 is 0.3 days, but in the presence of Cu(II), it increases to over 20 days. oup.com

The alkyl groups on the nitrogen atom also affect stability. For square planar complexes like those of Ni(II) and Pd(II), the stability increases with the electron-donating ability of the alkyl groups, following the order: Me < Et < nPr < iPr. tandfonline.com This is consistent with the increased ligand-field strength resulting in shorter metal-sulfur bond distances. tandfonline.com

Metal-Ligand Interactions in Silver Complexes

In silver diethyldithiocarbamate, the silver(I) ion interacts with the soft sulfur donor atoms of the ligand. chemimpex.commedchemexpress.com Silver(I) complexes with dithiocarbamate ligands exhibit considerable structural diversity, forming monomeric, dimeric, hexameric, and polymeric structures. researchgate.net

In many silver(I) dithiocarbamate complexes, the ligand coordinates through its two sulfur atoms. researchgate.net For example, in complexes with the general formula [Ag(PPh₃)₂L] (where L is a dithiocarbamate), the silver center is typically in a distorted tetrahedral geometry, coordinated to two sulfur atoms from the dithiocarbamate ligand and two phosphorus atoms from triphenylphosphine (B44618) units. researchgate.net The Ag-S bond lengths can be influenced by the presence of other ligands. For instance, in a polymeric complex where silver coordinates to sulfur atoms of two different ferrocene-dithiocarbamate ligands, the Ag-S distances were found to be 2.593(1) and 2.618(1) Å. znaturforsch.com These distances are longer than those in other silver complexes where the coordination environment is different, highlighting the structural flexibility of these systems. znaturforsch.com

Electronic Configuration and Reactivity of Silver Centers

The silver center in this compound is typically in the +1 oxidation state, with an electronic configuration of [Kr]4d¹⁰. This closed-shell d¹⁰ configuration means the silver(I) ion is diamagnetic and does not have d-d electronic transitions, which often contribute to the color of transition metal complexes.

The reactivity of the silver center is characterized by its propensity to act as a soft Lewis acid, readily interacting with soft Lewis bases like sulfur and phosphorus donors. chemimpex.comnih.gov The coordination sphere of the silver atom is not rigidly fixed and can be expanded. This allows for the formation of adducts and polymeric structures, where the silver atom can increase its coordination number from two to three or four. researchgate.netznaturforsch.comnih.gov Argentophilic interactions, which are weak attractive forces between silver(I) ions, can also occur in polynuclear complexes, with Ag-Ag distances shorter than the sum of their van der Waals radii (3.44 Å). researchgate.net

Adduct Formation with Phosphine (B1218219) Ligands

Silver(I) diethyldithiocarbamate readily forms adducts with phosphorus-donor ligands such as triorganophosphines (PR₃) and diphosphines. researchgate.net The resulting structure depends on the nature of the phosphine and the stoichiometric ratio of the reactants. researchgate.net

The introduction of phosphine ligands alters the coordination environment of the silver center. For example:

With two monodentate phosphine ligands like triphenylphosphine (PPh₃), a mononuclear complex with a four-coordinate P₂AgS₂ environment can be formed. researchgate.netznaturforsch.com

With certain diphosphine ligands, the structure can be mononuclear, dimeric, or even an infinite one-dimensional polymer. researchgate.net For instance, the adduct with 1,3-bis(diphenylphosphino)propane (B126693) (dppp) in a 1:1 ratio is a one-dimensional polymer. researchgate.net

In some phosphine adducts with the formula [(R₃P)Ag(dtc)]₂, the silver environment becomes PAgS₃, where the diethyldithiocarbamate ligand is an unsymmetrical chelate and also bridges to a second silver atom. researchgate.net

This adduct formation is a key strategy to saturate the coordination sphere of the silver ion, which can lead to the formation of monomeric molecules with increased volatility compared to the polymeric nature of the parent silver β-diketonates. nih.gov

Theoretical and Computational Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to understand the behavior of dithiocarbamates in various chemical environments, particularly in the context of mineral flotation where these molecules act as collectors.

DFT calculations have been employed to study the effects of silver (Ag) doping on the properties of minerals like jamesonite (Pb₄FeSb₆S₁₄). mdpi.com These studies are crucial for understanding how the presence of silver, even in trace amounts, can alter a mineral's interaction with collector molecules such as diethyldithiocarbamate (B1195824).

Table 1: Effects of Atomic Substitution on Jamesonite Properties (DFT Study)

| Property | Observation upon Substitution (e.g., Sb or Pb at Fe sites) | Reference |

|---|---|---|

| Bond Lengths | Sb–S and Pb–S bonds are longer than the original Fe–S bonds. | rsc.orgresearchgate.net |

| Atomic Charges | S atoms bonded to the substitution atom gain more charge. | rsc.orgresearchgate.net |

| Structural Stability | Negative binding energies indicate that the doped structures are stable. | rsc.org |

This interactive table summarizes key structural changes in jamesonite upon doping as revealed by DFT calculations.

The efficiency of mineral flotation processes often depends on the selective adsorption of collector molecules onto the mineral surface. DFT studies show that the adsorption of sodium diethyldithiocarbamate (DDTC), a collector molecule, is significantly enhanced on the surface of Ag-doped jamesonite compared to pure jamesonite. mdpi.comnih.gov

The calculations reveal that the adsorption energy is lowest at the Pb-Ag sites on the doped surface, indicating that these are the most favorable locations for collector molecule attachment. mdpi.com The interaction is stronger for DDTC compared to other collectors like butyl xanthate. mdpi.comnih.gov This enhanced adsorption is attributed to the changes in the electronic environment of the mineral surface caused by the silver atoms. mdpi.comnih.gov The high polarizability of Ag⁺ also affects the surrounding Pb atoms, further strengthening the adsorption of the collector molecules. mdpi.com

Table 2: Collector Performance on Jamesonite

| Collector Molecule | Relative Collecting Performance | Reference |

|---|---|---|

| Sodium Diethyldithiocarbamate (DDTC) | Strongest | mdpi.comnih.gov |

| 3418A (isobutyl-dithiophosphate) | Intermediate | mdpi.com |

| Butyl Xanthate | Weakest | mdpi.comnih.gov |

This interactive table ranks the flotation collecting performance of different molecules on jamesonite, highlighting the effectiveness of the diethyldithiocarbamate ligand.

The strong interaction between the diethyldithiocarbamate collector and the silver sites on the mineral surface is explained by the principle of π-backbonding. mdpi.comnih.gov π-backbonding is a type of chemical bond where electrons move from an atomic orbital on one atom to a π* antibonding orbital on a ligand. wikipedia.org

Coordination chemistry studies combined with DFT calculations reveal that when Ag⁺ is incorporated into the jamesonite lattice, its electronic configuration transitions from a filled d¹⁰ state to a d⁹s¹ configuration. mdpi.comnih.gov This change results in unpaired electrons that become available for π-backbonding with the collector molecules. mdpi.comnih.gov The high polarizability of silver further enhances these π-backbonding interactions at the Ag active sites. mdpi.comnih.gov This synergic process, involving electron donation from the ligand to the metal and back-donation from the metal to the ligand, strengthens the metal-ligand bond significantly. wikipedia.org

Quantum Mechanical Calculations

Quantum mechanical calculations, with DFT being a prominent example, provide the theoretical foundation for understanding the chemical bonding and reactivity of silver diethyldithiocarbamate. These calculations can determine the optimized geometry, bond energies, and electronic structure of the molecule.

For instance, calculations on related dithiocarbamate (B8719985) complexes have been used to analyze the covalent character of metal-sulfur (M-S) bonds. researchgate.net In the context of the jamesonite-DDTC system, DFT calculations were performed using tools like the CASTEP module, employing the generalized gradient approximation (GGA) with the PW91 functional to describe the exchange-correlation energy. researchgate.net Such calculations help in analyzing the density of states (DOS), which provides information about the orbital contributions to chemical bonding. The analysis of the DOS for DDTC adsorbed at Pb-Ag sites on jamesonite confirms the strong interaction and bond formation. mdpi.com

Modeling of Electronic and Optical Properties

Computational models are essential for predicting and interpreting the electronic and optical properties of materials. For silver-containing compounds, methods like Time-Dependent Density Functional Theory (TD-DFT) are used to calculate their UV-Vis absorption spectra, which are responsible for their color. rsc.org

This compound is a yellowish solid, and its solution in pyridine (B92270) has an intense yellow color. wikipedia.org TD-DFT calculations can model the electronic transitions between molecular orbitals that occur upon absorption of light. These theoretical spectra can be compared with experimental results to validate the computational model and provide a detailed understanding of the relationship between the electronic structure and the observed optical properties. rsc.orgnih.gov

Modeling studies on silver clusters have shown that TD-DFT can accurately describe their optical properties and how they are affected by factors like size, charge, and structure. rsc.orgnih.gov This approach can be applied to this compound to elucidate the specific electronic transitions that give rise to its characteristic color and to predict how its optical properties might be tuned by modifying its chemical environment.

Biological Activity and Mechanisms of Action

Potential Antimicrobial Properties

Silver diethyldithiocarbamate's potential as an antimicrobial agent is rooted in the known activities of both silver ions and the diethyldithiocarbamate (B1195824) (DDC) ligand. Research into related compounds, particularly the copper salt of DDC, provides significant insight into its mechanisms of action.

Bacterial biofilms, particularly those formed by Staphylococcus aureus and Staphylococcus epidermidis, present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. nih.govresearchgate.net The combination of diethyldithiocarbamate (DDC) with copper ions (Cu²⁺) has demonstrated potent activity against biofilms of these bacteria. nih.govresearchgate.net Studies have shown that a combination of 8 μg/ml of DDC and 32 μg/ml of Cu²⁺ can result in over 80% killing of Methicillin-resistant Staphylococcus aureus (MRSA) and S. epidermidis biofilms. nih.govvu.nl This combination not only eradicates existing biofilms but also inhibits their formation. nih.gov

While direct studies on this compound are less common, the known antibiofilm properties of silver itself are well-documented. mdpi.comnih.gov Silver nanoparticles, for instance, have been shown to inhibit biofilm formation by S. epidermidis and reduce the viability of bacteria within these structures. nih.gov The efficacy of silver nanoparticles can be dependent on their size, with different sizes showing varied effects on biofilm-forming strains. mdpi.com Given the demonstrated antibiofilm activity of both the DDC ligand (in combination with copper) and silver, it is hypothesized that this compound could exhibit similar or enhanced capabilities in combating biofilms of clinically relevant staphylococci.

Bacteria have evolved sophisticated mechanisms to manage metal toxicity. The Cus system in E. coli, for example, is a well-characterized efflux system that confers resistance by actively pumping excess copper(I) and silver(I) ions out of the cell's periplasm. Dithiocarbamates are known to act as ionophores, capable of transporting divalent metal ions across bacterial cell membranes. frontiersin.org This action can disrupt the delicate intracellular metal balance that bacteria strive to maintain. By facilitating the influx of metal ions, dithiocarbamate (B8719985) compounds can potentially overwhelm the capacity of efflux systems like Cus, leading to intracellular accumulation and subsequent toxicity. The combination of DDC with copper has been identified for its potent, copper-dependent antimicrobial activity, which may involve overwhelming these resistance pathways. frontiersin.org Therefore, this compound could theoretically function by transporting silver ions into the bacterial cell, bypassing or saturating the natural resistance mechanisms designed to expel them.

A promising strategy to combat antibiotic resistance is the use of synergistic combinations of compounds. The combination of DDC and copper ions has been shown to produce synergistic and additive effects against both planktonic and biofilm cultures of S. aureus and S. epidermidis. nih.govresearchgate.net Furthermore, this combination can act synergistically with multiple conventional antibiotics. nih.govvu.nl

Separately, silver is also known for its synergistic effects with other antimicrobials. mdpi.comnih.gov Silver nanoparticles have been observed to work in concert with antibiotics like ampicillin, chloramphenicol, and kanamycin, enhancing their efficacy against pathogenic bacteria. nih.gov The mechanism for silver's synergistic activity may involve increasing the permeability of the prokaryotic cell membrane, thereby facilitating the entry of other antimicrobial agents. nih.gov This dual evidence of synergy from both the DDC ligand (with copper) and silver suggests a strong potential for this compound to act as a synergistic agent, potentially revitalizing the effectiveness of existing antibiotics against resistant bacterial strains.

Enzyme Inhibition Studies

Diethyldithiocarbamate (DDC) has been shown to inhibit the induction of inducible nitric oxide synthase (iNOS) in macrophages. core.ac.uk This enzyme is crucial for the production of nitric oxide (NO), a key signaling and effector molecule in the immune response. The induction of iNOS in macrophages, typically triggered by stimuli like lipopolysaccharide (LPS), is a critical step in the inflammatory process. core.ac.uk Research indicates that DDC prevents the increase in iNOS mRNA and the subsequent expression of enzyme activity when present during stimulation with LPS. core.ac.uk The proposed mechanism for this inhibition is the prevention of the activation of Nuclear Factor kappa B (NF-κB), a key transcription factor involved in the signal transduction pathway that leads to the transcription of the iNOS gene. core.ac.uknih.gov These findings suggest that the DDC component of this compound could modulate inflammatory responses by downregulating the production of nitric oxide in macrophages.

Diethyldithiocarbamate is a well-established copper chelating agent, a property that allows it to inhibit copper-containing enzymes. nih.gov A primary target of this activity is copper-zinc superoxide (B77818) dismutase (Cu-Zn SOD), an essential antioxidant enzyme that catalyzes the dismutation of superoxide radicals. researchgate.net DDC inactivates Cu-Zn SOD by effectively removing the copper ion from the enzyme's active site. nih.govresearchgate.net This inhibition has been demonstrated both in vitro with purified enzymes and in vivo in various tissues after administration of DDC. researchgate.net The chelation of copper is a potent mechanism of enzyme inhibition, and it is expected that other copper-dependent enzymes, such as ascorbate (B8700270) oxidase, would also be susceptible to inhibition by DDC. However, it is important to note that this action can also lead to cellular damage, as DDC treatment has been associated with glutathione (B108866) depletion and hemoglobin oxidation in erythrocytes. nih.govnih.gov

Molecular Mechanisms of Toxicity (General Dithiocarbamate Context)